
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide, commonly referred to as DTBM, is a chemical compound that has been gaining significant attention in scientific research due to its potential use in various applications. DTBM belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
DTBM has been shown to bind to proteins through hydrogen bonding and hydrophobic interactions. The binding of DTBM to specific proteins can lead to changes in their conformation and function, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
DTBM has been shown to have various biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. DTBM has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTBM has several advantages for use in lab experiments, including its high purity and stability, its selective binding to certain proteins, and its potential use as a fluorescent probe. However, DTBM also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on DTBM, including further studies on its mechanism of action, its potential use as a drug candidate for various diseases, and its use as a fluorescent probe for imaging and detecting biological molecules. Additionally, research on the toxicity and potential side effects of DTBM is needed to fully understand its safety and potential for clinical use.
Conclusion:
DTBM is a promising compound that has potential uses in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure DTBM, and its selective binding to certain proteins makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, potential side effects, and clinical applications.
Métodos De Síntesis
DTBM can be synthesized through a multi-step process that involves the reaction of 2-bromothiophene with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield DTBM. This synthesis method has been optimized to produce high yields of DTBM with purity greater than 95%.
Aplicaciones Científicas De Investigación
DTBM has been studied for its potential use in various applications, including as a fluorescent probe for imaging and detecting biological molecules, as a ligand for metal ion coordination, and as a potential drug candidate for various diseases. DTBM has been shown to exhibit selective binding to certain proteins, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-6-3-4-8-13(11)14(16)15(2)10-12-7-5-9-17-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBTMZXBZLZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
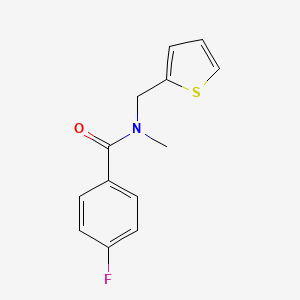
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
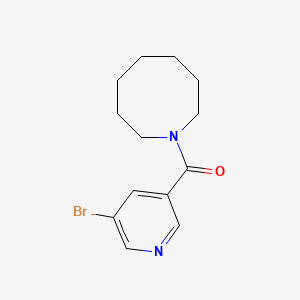
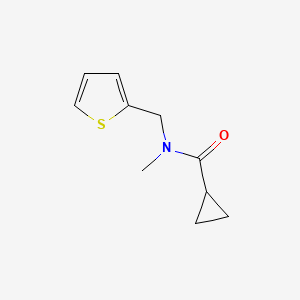
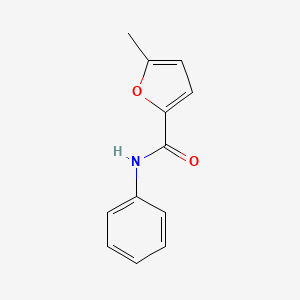
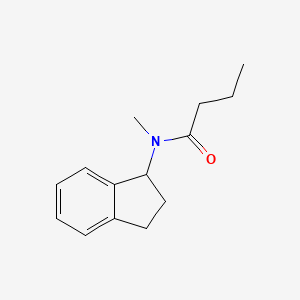
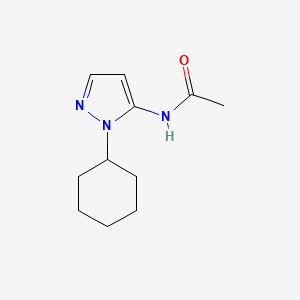
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
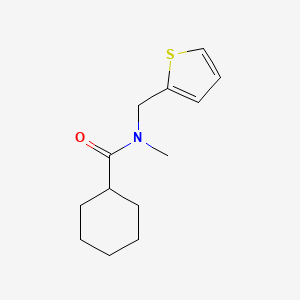

![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)